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molecular formula C9H5F3O4 B1297660 4-(Trifluoromethyl)phthalic acid CAS No. 835-58-5

4-(Trifluoromethyl)phthalic acid

Cat. No. B1297660
M. Wt: 234.13 g/mol
InChI Key: VNLYHYHJIXGBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589117B2

Procedure details

25.0 g of 4-trifluoromethyl-phthalic acid were dissolved in 50 ml of HOAc and 15.1 ml of acetic anhydride added. The mixture was refluxed for 6 h. The solvent was then removed in vacuo. The residue was treated three times with 50 ml of toluene each followed by the removal of the solvent in vacuo. Yield 23.1 g of a colorless oil (Rf(CH2Cl2)=0.60).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6](=[CH:10][CH:11]=1)[C:7](O)=[O:8].C(OC(=O)C)(=O)C>CC(O)=O>[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]2[C:6](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:13][C:12]2=[O:14]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC(C=1C=C(C(C(=O)O)=CC1)C(=O)O)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
15.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated three times with 50 ml of toluene
CUSTOM
Type
CUSTOM
Details
each followed by the removal of the solvent in vacuo

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C2C(OC(C2=CC1)=O)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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